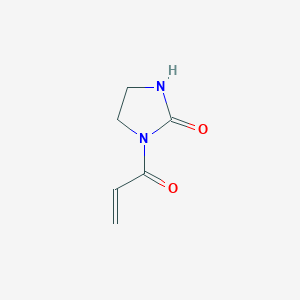
1-Acryloylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acryloylimidazolidin-2-one is a compound that belongs to the class of imidazolidinones, which are five-membered cyclic ureas. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis. The presence of both an acryloyl group and an imidazolidinone ring in its structure makes this compound a versatile compound with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acryloylimidazolidin-2-one typically involves the incorporation of the carbonyl group into 1,2-diamines. One common method is the reaction of N,N’-dialkylethylenediamines with a carbonyl source under oxidative conditions. For instance, the reaction can be carried out using a CO/O2 mixture in the presence of a catalytic amount of selenium at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and reaction parameters is crucial to ensure the sustainability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acryloylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.
Substitution: The acryloyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the acryloyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1-Acryloylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Acryloylimidazolidin-2-one involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and other therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-one: A parent compound with similar structural features but lacking the acryloyl group.
Benzimidazolidin-2-one: A related compound with a benzene ring fused to the imidazolidinone structure.
Uniqueness
1-Acryloylimidazolidin-2-one is unique due to the presence of the acryloyl group, which imparts distinct reactivity and functional properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other imidazolidinone derivatives.
Eigenschaften
CAS-Nummer |
112756-19-1 |
|---|---|
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
1-prop-2-enoylimidazolidin-2-one |
InChI |
InChI=1S/C6H8N2O2/c1-2-5(9)8-4-3-7-6(8)10/h2H,1,3-4H2,(H,7,10) |
InChI-Schlüssel |
NOGWCEWHRRVCQY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
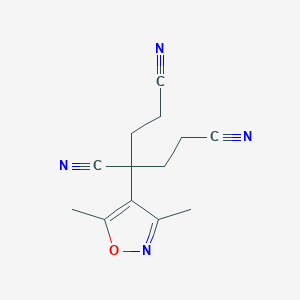
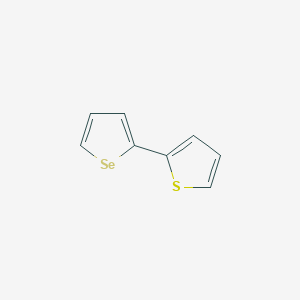
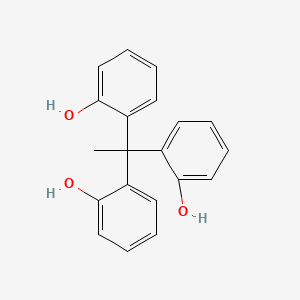
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)

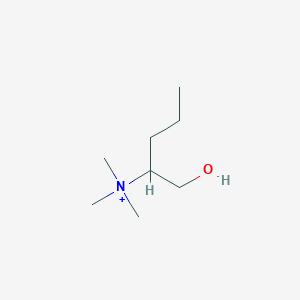
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)


